N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT): A Technical Guide to its Discovery, Pharmacology, and Synthesis
N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT): A Technical Guide to its Discovery, Pharmacology, and Synthesis
Abstract
N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT), colloquially known as "Foxtrot," is a synthetic tryptamine that emerged from the pioneering work of Dr. Alexander T. Shulgin. Initially explored in the early 2000s, it gained prominence within the new psychoactive substances (NPS) landscape. This document provides an in-depth technical overview of 5-MeO-DALT, intended for researchers, scientists, and drug development professionals. We will delve into its historical context, detail its complex pharmacological profile, outline its metabolic fate, and provide a validated synthesis protocol. The guide is structured to offer not just data, but a causal understanding of the scientific inquiry surrounding this molecule, from initial synthesis to its characterization as a potent, non-selective serotonergic agent.
Discovery and Historical Context
The Shulgin Legacy: An Unconventional Introduction
The discovery of 5-MeO-DALT is a direct extension of the exploratory chemical research conducted by Alexander and Ann Shulgin. Unlike many psychoactive compounds with ancient ethnobotanical roots, 5-MeO-DALT is a purely synthetic creation. Its synthesis and initial bioassays were first privately documented by Shulgin.
The compound was not included in the original 1997 print edition of TiHKAL: The Continuation (Tryptamines I Have Known and Loved). Instead, information regarding its synthesis and effects was disseminated in May 2004 through a research associate and subsequently published online, most notably on the Erowid repository in August 2004.[1][2] This method of release was characteristic of Shulgin's later work, aimed at ensuring the preservation and public accessibility of chemical and pharmacological information.[3]
Emergence as a New Psychoactive Substance (NPS)
Following its online disclosure, 5-MeO-DALT became available from internet-based research chemical vendors by mid-2004, often synthesized in commercial labs.[1] This rapid transition from a chemist's private notes to a globally available NPS highlights the evolving landscape of drug discovery and distribution in the 21st century. Its appearance on the illicit market prompted forensic and pharmacological investigation to characterize its effects and potential for harm.[4]
According to Shulgin's initial reports, an oral dose of 12 to 20 mg produces effects lasting 2 to 4 hours, with a remarkably rapid onset of under 15 minutes.[1] The reported subjective effects included positive emotional shifts and closed-eye visuals.
Pharmacodynamics: A Complex Receptor Interaction Profile
The primary psychoactive effects of tryptamines are largely attributed to their interaction with the serotonin 5-HT₂A receptor. While 5-MeO-DALT follows this general principle, its detailed receptor binding profile reveals a complex and non-selective pattern of interactions, suggesting a nuanced pharmacological experience. It acts as an agonist at multiple serotonin receptors and binds to a wide array of other targets.[5]
Serotonergic System Engagement
In vitro radioligand binding assays have demonstrated that 5-MeO-DALT interacts with a broad spectrum of serotonin receptors. Contrary to what might be expected for a classic psychedelic, its affinity for the 5-HT₂A receptor, while significant, is not its strongest interaction within the serotonin family. Studies show its highest affinities are for the 5-HT₁ₐ, 5-HT₁ₔ, 5-HT₂₋, 5-HT₆, and 5-HT₇ subtypes.[5] The compound is a potent full agonist of the 5-HT₁ₐ and 5-HT₂ₐ receptors.
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and potential psychedelic activity in humans. 5-MeO-DALT induces the HTR, and interestingly, this response is positively correlated with its 5-HT₂ₐ receptor affinity and negatively correlated with its 5-HT₁ₐ receptor affinity. This suggests a modulatory or "buffering" role of 5-HT₁ₐ activation on the classic psychedelic effects mediated by 5-HT₂ₐ.
Non-Serotonergic Targets
Beyond the serotonergic system, 5-MeO-DALT displays notable affinity for several other receptor systems, which likely contribute to its overall physiological and psychological effects. These include adrenergic (α₂ₐ, α₂₋, α₂C), histamine (H₁), and sigma (σ₁ and σ₂) receptors. Furthermore, it acts as an inhibitor at the serotonin (SERT) and dopamine (DAT) transporters.[6] This broad receptor engagement profile distinguishes it from more selective tryptamines and suggests a complex interplay of neurotransmitter systems.
Quantitative Receptor Binding Data
The following table summarizes the binding affinities (Ki, nM) of 5-MeO-DALT at various human receptors and transporters. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Serotonin Receptors | |
| 5-HT₁ₐ | 10 - 80 |
| 5-HT₁₋ | ~100 |
| 5-HT₁ₔ | 50 - 400 |
| 5-HT₁ₑ | >1000 |
| 5-HT₂ₐ | 250 - 730 |
| 5-HT₂₋ | 10 - 80 |
| 5-HT₂C | ~460 |
| 5-HT₅ₐ | >1000 |
| 5-HT₆ | 50 - 400 |
| 5-HT₇ | 50 - 400 |
| Adrenergic Receptors | |
| α₂ₐ | Nanomolar range |
| α₂₋ | Nanomolar range |
| α₂C | Nanomolar range |
| Other Targets | |
| Histamine H₁ | Nanomolar range |
| Sigma σ₁ | Nanomolar range |
| Sigma σ₂ | Nanomolar range |
| Dopamine Transporter (DAT) | ~3160 |
| Serotonin Transporter (SERT) | ~500 |
Note: Data compiled from multiple sources. Ranges are provided to reflect inter-study variability.
Pharmacokinetics and Metabolism
The metabolism of 5-MeO-DALT proceeds through several key pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding these pathways is critical for predicting drug-drug interactions and assessing the duration of action and detectability of the compound.
Primary Metabolic Pathways
Studies using rat urine and human liver microsomes have identified the major metabolic transformations of 5-MeO-DALT. The metabolic process is extensive and involves both Phase I and Phase II reactions.
Phase I Metabolism:
-
O-Demethylation: Removal of the methyl group from the 5-methoxy position to yield 5-hydroxy-N,N-diallyltryptamine (5-HO-DALT, or Bufotenin-DALT analog).
-
N-Dealkylation: Stepwise removal of the allyl groups from the amine.
-
Hydroxylation: Addition of hydroxyl groups to the indole ring (aromatic hydroxylation) or the allyl side chains (aliphatic hydroxylation).
-
N-Oxidation: Oxidation of the tertiary amine to form an N-oxide.
Phase II Metabolism:
-
The hydroxylated metabolites formed during Phase I undergo extensive conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation), rendering them more water-soluble for excretion.
The primary CYP isoenzymes responsible for the metabolism of 5-MeO-DALT are CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . The involvement of these key enzymes indicates a high potential for pharmacokinetic interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes.
Caption: Major metabolic pathways of 5-MeO-DALT.
Synthesis and Analytical Characterization
The synthesis of 5-MeO-DALT is a straightforward N-alkylation of 5-methoxytryptamine. The procedure described here is based on the principles outlined by Shulgin and is a standard method for producing N,N-dialkylated tryptamines.
Experimental Protocol: N-Alkylation of 5-Methoxytryptamine
Causality: This procedure utilizes a strong, non-nucleophilic base (sodium hydride) to deprotonate the secondary amine of the starting tryptamine, forming a highly reactive anion. This anion then acts as a nucleophile, readily attacking the electrophilic carbon of allyl bromide in a classic Sₙ2 reaction to form the desired tertiary amine. Anhydrous conditions are critical to prevent quenching of the hydride and the tryptamine anion by water.
Materials:
-
5-Methoxytryptamine (5-MeO-T)
-
Allyl Bromide
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Hydrochloric Acid (HCl) in isopropanol or ether (for salt formation)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1.0 equivalent of 5-methoxytryptamine.
-
Suspension: Add anhydrous THF to the flask to create a stirrable suspension.
-
Deprotonation: Under a positive pressure of nitrogen, slowly add 2.2 equivalents of sodium hydride (60% dispersion). The mixture will effervesce (release H₂ gas). Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Slowly add 2.2 equivalents of allyl bromide via syringe. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Very cautiously, quench the excess sodium hydride by the dropwise addition of water until gas evolution ceases.
-
Workup: Dilute the mixture with water and extract three times with dichloromethane or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude freebase oil.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel or converted directly to a salt.
-
Salt Formation: Dissolve the freebase oil in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in isopropanol dropwise until the solution is acidic. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.
Caption: General workflow for the synthesis of 5-MeO-DALT.
Analytical Data
The identity and purity of synthesized 5-MeO-DALT are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the indole ring, the methoxy group, the ethylamine backbone, and the two N-allyl groups.
-
Mass Spectrometry (MS): GC-MS or LC-MS confirms the molecular weight (C₁₇H₂₂N₂O, Molar Mass: 270.37 g/mol ) and provides a fragmentation pattern unique to the molecule.
-
X-ray Crystallography: The solid-state structure of the freebase has been determined, showing molecules linked by N—H···N hydrogen bonds between the indole N—H and the amino nitrogen atom into zigzag chains.[7]
Conclusion
N,N-Diallyl-5-methoxytryptamine represents a fascinating case study in the discovery and characterization of a modern psychoactive substance. Born from the exploratory synthesis work of Alexander Shulgin, its history is intertwined with the rise of internet-based chemical markets. Its pharmacology is notably complex, characterized by a broad, non-selective binding profile that engages multiple serotonergic, adrenergic, and other receptor systems. This promiscuous receptor interaction likely underlies its unique and rapidly-acting subjective effects. The metabolic pathways, driven by a suite of common CYP450 enzymes, are well-defined, providing a basis for understanding its pharmacokinetics and potential for drug interactions. The synthesis is accessible through standard organic chemistry techniques, allowing for its preparation for further research. This guide provides a comprehensive, technically-grounded foundation for scientists and researchers investigating the structure-activity relationships, therapeutic potential, and forensic analysis of 5-MeO-DALT and related tryptamines.
References
-
World Health Organization. (2020). Critical Review Report: 5-MEO-DALT. [Link]
-
Klein, L. M., Cozzi, N. V., Daley, P. F., Brandt, S. D., & Halberstadt, A. L. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231–239. [Link]
-
Michely, J. A., Helfer, A. G., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2015). Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. Analytical and Bioanalytical Chemistry, 407(25), 7831–7842. [Link]
-
Corkery, J. M., Durkin, E., Elliott, S., Schifano, F., & Ghodse, A. H. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 259–262. [Link]
-
Cozzi, N. V., & Daley, P. F. (2016). Receptor binding profiles and quantitative structure–affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(4), 959-964. [Link]
-
Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24-32. [Link]
-
Erowid. (2004). 5-MeO-DALT Vault. [Link]
-
Chadeayne, A. R., Pham, D. N. K., Golen, J. A., & Manke, D. R. (2020). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. IUCrData, 5(5), x200498. [Link]
-
Wikipedia. 5-MeO-DALT. [Link]
-
Release. 5-MeO Group History. [Link]
-
Bionity.com. TiHKAL. [Link]
-
Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. [Link]
Sources
- 1. 5-MeO-DALT - Wikipedia [en.wikipedia.org]
- 2. 5-MeO Group | Release [release.org.uk]
- 3. TiHKAL [bionity.com]
- 4. The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) : A brief review [uhra.herts.ac.uk]
- 5. 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erowid Online Books : "TIHKAL" - #38 5-MEO-DMT [erowid.org]
- 7. journals.iucr.org [journals.iucr.org]
